2-Bromo-1,3,5-triazine
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Overview
Description
2-Bromo-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are characterized by a six-membered ring containing three nitrogen atoms. The bromine atom in this compound is attached to one of the carbon atoms in the ring, making it a brominated derivative of triazine. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,3,5-triazine can be synthesized through several methods. One common approach involves the bromination of 1,3,5-triazine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl or alkyl boronic acids can form new carbon-carbon bonds.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Cyclization Reactions: Various amines or hydrazines in the presence of acids or bases.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with functional groups like amino, thiol, or alkoxy groups.
Cross-Coupling Reactions: Biaryl or diaryl triazines.
Cyclization Reactions: Fused triazine derivatives with potential biological activity.
Scientific Research Applications
2-Bromo-1,3,5-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1,3,5-triazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2-Chloro-1,3,5-triazine: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-1,3,5-triazine: Contains a fluorine atom and is used in medicinal chemistry for the development of pharmaceuticals.
2-Iodo-1,3,5-triazine: Contains an iodine atom and is used in organic synthesis for iodination reactions.
Uniqueness: 2-Bromo-1,3,5-triazine is unique due to the specific reactivity of the bromine atom, which allows for selective substitution and coupling reactions. Its derivatives often exhibit distinct biological activities, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-bromo-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3/c4-3-6-1-5-2-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDOYSCEKPNPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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